![molecular formula C9H9BrFNO B1526403 2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide CAS No. 630119-74-3](/img/structure/B1526403.png)
2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide
Overview
Description
“2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrFNO . It has a molecular weight of 246.08 g/mol . This compound is typically in solid form .
Molecular Structure Analysis
The InChI code for “2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide” is 1S/C9H9BrFNO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide” include a molecular weight of 246.08 g/mol and it is typically in solid form . More specific properties like melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
Antimicrobial Activity
2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against both Gram-positive and Gram-negative bacterial species, as well as fungal species. The antimicrobial activity is attributed to the ability of these compounds to interfere with the biosynthesis of bacterial lipids or through other mechanisms that inhibit microbial growth .
Anticancer Properties
The same derivatives have also been evaluated for their antiproliferative effects, particularly against cancer cell lines such as the human breast adenocarcinoma cell line (MCF7). Some derivatives have demonstrated significant activity, suggesting their potential use in cancer treatment. Molecular docking studies have supported these findings, indicating that these compounds could serve as lead compounds for drug design .
Molecular Docking Studies
Molecular modelling and docking studies are crucial for understanding the interaction between these compounds and biological targets. Such studies have revealed that certain derivatives of 2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide exhibit good docking scores within the binding pockets of selected proteins, which is indicative of their potential as therapeutic agents .
Synthesis of Complex Molecules
The compound serves as a building block in the synthesis of complex molecules. Its bromo and acetamide groups make it a versatile intermediate for various chemical reactions, enabling the construction of more complex structures with potential pharmacological activities .
Fluorescence Spectroscopy
In the field of analytical chemistry, derivatives of this compound have been used in fluorescence spectroscopy studies. This application is particularly useful in the determination of the conformation of assemblies and in studying the response of these assemblies to various stimuli, such as enzymes .
Material Science
The compound’s structural properties make it suitable for research in material science, particularly in the development of new materials with specific optical or electronic properties. Its molecular structure can be manipulated to create materials with desired characteristics for various applications .
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(4-fluoro-2-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEYVYAJKGROJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733928 | |
Record name | 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide | |
CAS RN |
630119-74-3 | |
Record name | 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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